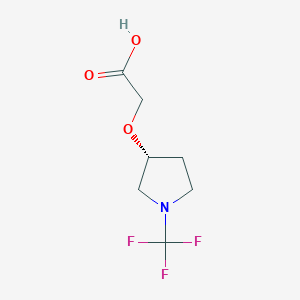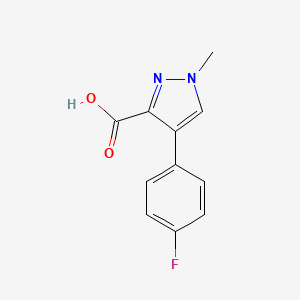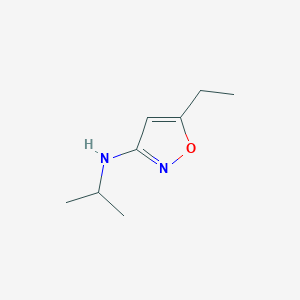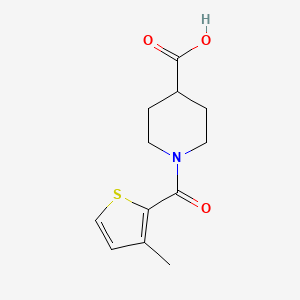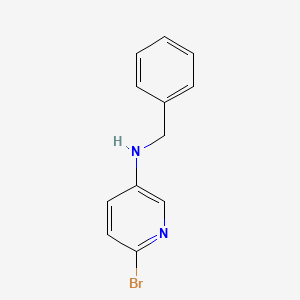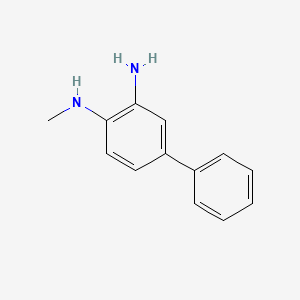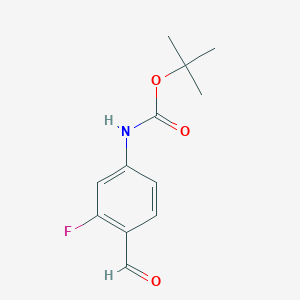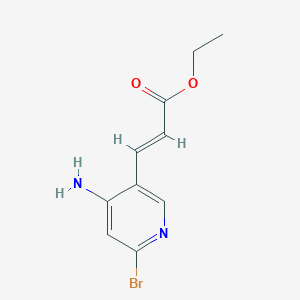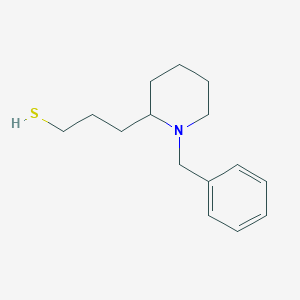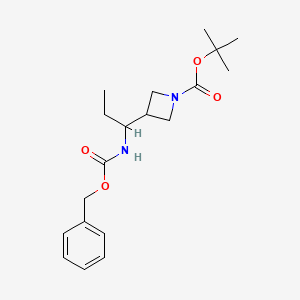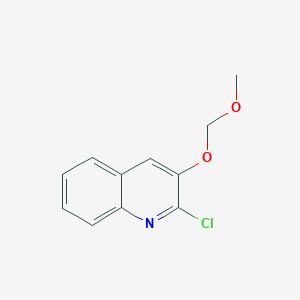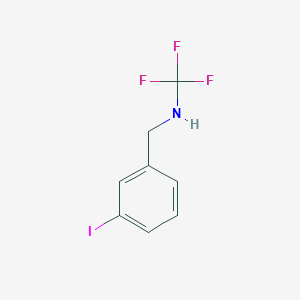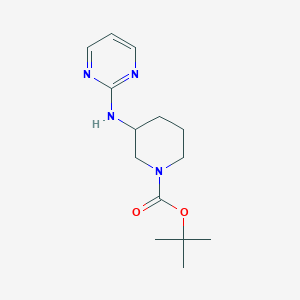
Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a pyrimidin-2-ylamino group, and a piperidine-1-carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with pyrimidin-2-ylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme or receptor, modulating its activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: A similar compound with an oxygen atom in place of the amino group.
Tert-butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate: A compound with a pyridine ring instead of a pyrimidine ring.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A related compound with a piperazine ring.
Uniqueness
Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound in research and development .
Properties
Molecular Formula |
C14H22N4O2 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-4-6-11(10-18)17-12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,15,16,17) |
InChI Key |
UZMUBCWRNOHDJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B13972992.png)
